molecular formula C11H17NO2S B14908290 n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide

n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide

Cat. No.: B14908290
M. Wt: 227.33 g/mol
InChI Key: MQWXGTJLAMCSJF-UHFFFAOYSA-N
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Description

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting biological and physiological functions .

Preparation Methods

The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.

    Industry: The compound is used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13)

InChI Key

MQWXGTJLAMCSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C)NC(=O)COC

Origin of Product

United States

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